molecular formula C20H18ClN5O2S B2850281 7-chloro-2-(((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-03-7

7-chloro-2-(((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Numéro de catalogue: B2850281
Numéro CAS: 422533-03-7
Poids moléculaire: 427.91
Clé InChI: VZAHEKXYJYKGKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (CAS: 422533-03-7) is a heterocyclic derivative featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core fused with a quinazoline moiety. Its structure includes a 7-chloro substituent on the pyrido-pyrimidinone ring and a (2-methoxyethyl)amino group on the quinazoline scaffold, connected via a thiomethyl (-S-CH2-) linker. The molecular formula is C20H18ClN5O2S (MW: 427.91 g/mol) .

Propriétés

IUPAC Name

7-chloro-2-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-28-9-8-22-19-15-4-2-3-5-16(15)24-20(25-19)29-12-14-10-18(27)26-11-13(21)6-7-17(26)23-14/h2-7,10-11H,8-9,12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAHEKXYJYKGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

It is known that quinazoline derivatives, which this compound is a part of, have been found to display a wide range of bioactivities. These include anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities. Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.

Mode of Action

Quinazoline derivatives are known to interact with their targets through a variety of mechanisms. For instance, some quinazoline derivatives have been found to inhibit key enzymes or receptor signaling pathways, thereby modulating cellular processes. The specific interactions of this compound with its targets would likely depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the wide range of bioactivities displayed by quinazoline derivatives, it’s plausible that this compound could affect multiple biochemical pathways. For instance, it might inhibit key enzymes in a pathway, thereby altering the pathway’s output. Alternatively, it might bind to a receptor and modulate signal transduction pathways.

Result of Action

Given the wide range of bioactivities displayed by quinazoline derivatives, it’s plausible that this compound could have multiple effects at the molecular and cellular levels. For instance, it might inhibit the activity of a key enzyme, leading to a decrease in the production of a specific metabolite. Alternatively, it might bind to a receptor and modulate signal transduction pathways, leading to changes in gene expression or cellular behavior.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile pharmacophore, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural Variations and Substituent Effects

Compound Name / ID Core Substituents Key Modifications Molecular Formula Notable Features References
Target Compound 7-Cl, quinazoline-linked thiomethyl, (2-methoxyethyl)amino Chloro at pyrido-pyrimidinone; methoxyethyl on quinazoline C20H18ClN5O2S Balanced lipophilicity due to methoxyethyl group; potential for kinase inhibition
K297-0491 7-Cl, quinazoline-linked thiomethyl, [2-(3,4-dimethoxyphenyl)ethyl]amino 3,4-Dimethoxyphenyl ethylamino group C27H24ClN5O3S Increased aromaticity and lipophilicity; potential for enhanced CNS penetration
EU Patent Compound 9 2-(3,4-dimethoxyphenyl), 7-(4-methylpiperazin-1-yl) Piperazine with methyl substitution C22H25N5O3 Improved solubility via piperazine; methyl group may reduce metabolic clearance
CM689557 7-Cl, quinazoline-linked thiomethyl, (4-fluorophenyl)amino Fluoro substituent on phenyl ring C20H15ClFN5O2S Enhanced electronegativity; potential for halogen bonding in target interactions
Compound in 3-(Z-thioxothiazolidinone), 7-methyl, 4-ethylpiperazinyl Thioxothiazolidinone moiety C22H27N5O3S2 Rigid thiazolidinone group may confer selectivity for cysteine-rich kinases

Key Findings from Comparative Analysis

Substituent Impact on Solubility :

  • The methoxyethyl group in the target compound likely enhances aqueous solubility compared to analogs with bulkier aromatic substituents (e.g., K297-0491’s 3,4-dimethoxyphenyl group) .
  • Piperazine-containing derivatives (e.g., EU Patent Compound 9) exhibit superior solubility due to the basic nitrogen, which can form salts .

K297-0491’s dimethoxyphenyl group raises ClogP significantly (~4.1), favoring CNS penetration but increasing plasma protein binding risks .

Target Selectivity: Thioxothiazolidinone-containing analogs (e.g., ) may target kinases with reactive cysteine residues (e.g., Bruton’s tyrosine kinase) via covalent bonding . Piperazine and morpholine substituents (e.g., EU Patent Compound 9) are common in kinase inhibitors (e.g., imatinib analogs) due to their ability to occupy hydrophobic pockets .

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility?

A multi-step approach is recommended:

  • Step 1 : Couple the quinazoline and pyrido[1,2-a]pyrimidin-4-one cores using Mitsunobu conditions (e.g., DIAD/TPP) to install the thioether linkage .
  • Step 2 : Introduce the 2-methoxyethylamino group via nucleophilic substitution under controlled pH (7–8) to avoid side reactions .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .

Q. What analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : Use 1H/13C NMR with 2D techniques (COSY, HSQC) to confirm regioselectivity and stereochemistry, particularly for the thioether and quinazoline moieties .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., Z/E configuration of the thiazolidinone ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. How should initial biological activity screening be designed?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 determination) and bacterial strains (e.g., E. coli, S. aureus) via MIC assays .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays with ATP-competitive controls .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assays be resolved?

  • Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Comparative studies : Test structural analogs (e.g., benzyl vs. methoxyethyl substituents) to isolate functional group effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize derivatives with modified amino groups (e.g., 2-hydroxyethyl, allylamino) and evaluate their impact on kinase inhibition .
  • Computational docking : Perform molecular docking (AutoDock Vina) to predict binding modes with EGFR or VEGFR2, prioritizing residues like Lys721 and Asp831 for mutagenesis validation .

Q. How can computational methods enhance reaction design and target interaction studies?

  • Reaction pathway modeling : Use density functional theory (DFT) to optimize reaction conditions (e.g., solvent polarity, catalyst selection) for regioselective coupling .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with CYP3A4) to predict metabolic stability and guide lead optimization .

Q. What approaches improve regioselectivity in multi-step syntheses?

  • Directing groups : Install temporary protecting groups (e.g., Boc on the quinazoline nitrogen) to steer cross-coupling reactions .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution efficiency at the quinazoline C-2 position .

Q. How can protein-ligand interaction studies be conducted methodologically?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for EGFR or other targets .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding .

Q. How should analytical methods be validated for purity and stability?

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm to monitor degradation products .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify stability liabilities .

Q. What frameworks support comparative studies with structural analogs?

  • Cluster analysis : Group analogs by substituent type (e.g., alkyl vs. aryl) and correlate with bioactivity trends using PCA .
  • Free-Wilson analysis : Deconstruct activity contributions of individual functional groups (e.g., methoxyethyl vs. cyclohexyl) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.